1-(1-Chloro-3-methylbutyl)-4-ethylbenzene
Overview
Description
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-3-methylbutyl group and an ethyl group
Scientific Research Applications
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 1-chloro-3-methylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 1-(3-methylbutyl)-4-ethylbenzene.
Oxidation: Formation of 1-(3-methylbutyl)-4-ethylbenzoic acid.
Reduction: Formation of 1-(3-methylbutyl)-4-ethylcyclohexane.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene involves its interaction with specific molecular targets. The chlorine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-methylbutane: A simpler alkyl chloride with similar reactivity.
4-Ethylbenzene: A benzene derivative with an ethyl group, lacking the additional alkyl chloride substitution.
1-Chloro-2-methylbutane: Another alkyl chloride with a different substitution pattern.
Uniqueness
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene is unique due to the combination of the benzene ring with both an ethyl group and a 1-chloro-3-methylbutyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(1-chloro-3-methylbutyl)-4-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCFZURSICGICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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